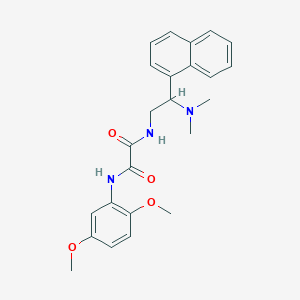
1-Piperazinyl(2-pyridinyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinyl(2-pyridinyl)methanone hydrochloride, also known as 1-PPM HCl, is a synthetic compound derived from piperazine and pyridine. It is a white, crystalline solid with a melting point of 225-230°C and is soluble in water. 1-PPM HCl is widely used in laboratory experiments due to its wide range of applications and its high solubility. It is also known for its ability to form stable complexes with metals and other organic molecules.
Aplicaciones Científicas De Investigación
1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is an important compound that is used in a wide range of scientific research applications. It has been used in studies of protein-ligand interactions, as it is able to form stable complexes with metals and other organic molecules. It has also been used to study the structure and function of enzymes, as well as to study the effects of drugs on the human body. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl has been used in studies of the effects of pollutants on the environment, as it is able to bind to many organic molecules and pollutants.
Mecanismo De Acción
The mechanism of action of 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is based on its ability to form stable complexes with metals and other organic molecules. The 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl molecule consists of two nitrogen atoms and two pyridine rings, which are able to form strong hydrogen bonds with other molecules. This allows 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl to bind to metals and other organic molecules, forming stable complexes. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is able to interact with enzymes and other proteins, which can affect their structure and function.
Biochemical and Physiological Effects
1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl has been studied for its biochemical and physiological effects in laboratory experiments. It has been shown to have a wide range of effects on proteins and enzymes, including the inhibition of enzyme activity. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl has been shown to interact with certain proteins and affect their structure and function. This can lead to changes in the biochemical and physiological processes of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is a useful compound for laboratory experiments due to its wide range of applications and its high solubility. It is able to form stable complexes with metals and other organic molecules, making it an ideal compound for studying protein-ligand interactions. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is able to interact with enzymes and other proteins, making it useful for studying the effects of drugs on the human body. However, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl does have some limitations, as it is a relatively expensive compound and its synthesis process is complex and time-consuming.
Direcciones Futuras
Given the wide range of applications of 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl, there are many potential future directions for its use in laboratory experiments. One potential direction is to use 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl to study the effects of pollutants on the environment, as it is able to bind to many organic molecules and pollutants. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl could be used to study the effects of drugs on the human body, as well as to study the structure and function of proteins and enzymes. Finally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl could be used to study the interaction of proteins and other molecules, as it is able to form stable complexes with metals and other organic molecules.
Métodos De Síntesis
1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is synthesized through a multi-step process that begins with the reaction of piperazine and pyridine. The reaction of these two compounds produces 1-piperazinyl(2-pyridinyl)methane, which is then reacted with hydrochloric acid to produce 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl. The reaction is highly exothermic and requires careful monitoring to ensure that the reaction is complete and that the product is of the desired purity.
Propiedades
IUPAC Name |
piperazin-1-yl(pyridin-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13;/h1-4,11H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPYXZWPFSCCSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinyl(2-pyridinyl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)
![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2379464.png)
![2-[1-(3-fluorobenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2379466.png)


![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2379469.png)


![2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2379474.png)
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2379477.png)
